ethyl 2-{[(2E)-2-cyano-3-phenylprop-2-enoyl]amino}-5-phenylthiophene-3-carboxylate
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Overview
Description
ETHYL 2-[(2E)-2-CYANO-3-PHENYLPROP-2-ENAMIDO]-5-PHENYLTHIOPHENE-3-CARBOXYLATE is an organic compound with a complex structure that includes a thiophene ring, a cyano group, and phenyl groups
Preparation Methods
The synthesis of ETHYL 2-[(2E)-2-CYANO-3-PHENYLPROP-2-ENAMIDO]-5-PHENYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the reaction of thiophene-2-carboxaldehyde with cyanoacetic acid ethyl ester in the presence of a base such as piperidine. The reaction is carried out in ethanol, resulting in the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
ETHYL 2-[(2E)-2-CYANO-3-PHENYLPROP-2-ENAMIDO]-5-PHENYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the phenyl rings.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
ETHYL 2-[(2E)-2-CYANO-3-PHENYLPROP-2-ENAMIDO]-5-PHENYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibitors and receptor binding.
Mechanism of Action
The mechanism of action of ETHYL 2-[(2E)-2-CYANO-3-PHENYLPROP-2-ENAMIDO]-5-PHENYLTHIOPHENE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s cyano group and phenyl rings allow it to form hydrogen bonds and π-π interactions with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar compounds to ETHYL 2-[(2E)-2-CYANO-3-PHENYLPROP-2-ENAMIDO]-5-PHENYLTHIOPHENE-3-CARBOXYLATE include:
Ethyl (2E)-2-cyano-3-phenylprop-2-enoate: Shares a similar cyano and phenyl structure but lacks the thiophene ring.
Ethyl (2E)-2-cyano-3-(thiophen-2-yl)prop-2-enoate: Contains a thiophene ring and cyano group but differs in the positioning of the phenyl groups.
The uniqueness of ETHYL 2-[(2E)-2-CYANO-3-PHENYLPROP-2-ENAMIDO]-5-PHENYLTHIOPHENE-3-CARBOXYLATE lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and applications.
Properties
Molecular Formula |
C23H18N2O3S |
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Molecular Weight |
402.5 g/mol |
IUPAC Name |
ethyl 2-[[(E)-2-cyano-3-phenylprop-2-enoyl]amino]-5-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C23H18N2O3S/c1-2-28-23(27)19-14-20(17-11-7-4-8-12-17)29-22(19)25-21(26)18(15-24)13-16-9-5-3-6-10-16/h3-14H,2H2,1H3,(H,25,26)/b18-13+ |
InChI Key |
WXSXZSXSMPOKDK-QGOAFFKASA-N |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)/C(=C/C3=CC=CC=C3)/C#N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)C(=CC3=CC=CC=C3)C#N |
Origin of Product |
United States |
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